molecular formula C24H23BrN2O B331632 2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide

2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B331632
M. Wt: 435.4 g/mol
InChI Key: YLYASNRRZWEABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromophenyl group and a cyclohexenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the bromophenyl and cyclohexenyl ethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the bromophenyl group.

Scientific Research Applications

2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide is unique due to its complex structure, which combines a quinoline core with both bromophenyl and cyclohexenyl ethyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23BrN2O

Molecular Weight

435.4 g/mol

IUPAC Name

2-(3-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C24H23BrN2O/c25-19-10-6-9-18(15-19)23-16-21(20-11-4-5-12-22(20)27-23)24(28)26-14-13-17-7-2-1-3-8-17/h4-7,9-12,15-16H,1-3,8,13-14H2,(H,26,28)

InChI Key

YLYASNRRZWEABM-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br

Origin of Product

United States

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